(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid
Description
(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is a nitroaromatic acrylic acid derivative characterized by a furyl-acrylic acid backbone substituted with a 2-methyl-4-nitrophenyl group.
Properties
IUPAC Name |
3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJRTMBJMQGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354021 | |
| Record name | 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292641-22-6 | |
| Record name | 3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a methyl-substituted benzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Acrylic Acid Moiety Addition: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the furan derivative reacts with malonic acid in the presence of a base like piperidine.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, converting it into a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 3-[5-(2-Carboxy-4-nitrophenyl)-2-furyl]acrylic acid.
Reduction: 3-[5-(2-Methyl-4-aminophenyl)-2-furyl]acrylic acid.
Substitution: 3-[5-(2-Methyl-4-halophenyl)-2-furyl]acrylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.
Industry
In materials science, this compound could be used in the synthesis of polymers or as a precursor for dyes and pigments due to its conjugated system, which can absorb visible light.
Mechanism of Action
The mechanism by which (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes or receptors by binding to their active sites. The nitro group could participate in redox reactions, while the acrylic acid moiety might interact with proteins through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several nitro-substituted phenyl-furylacrylic acids and their derivatives (Table 1). Key analogs include:
Table 1: Structural Comparison of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic Acid with Analogs
Key Observations :
- The methyl group in the target compound increases molecular weight and may enhance hydrophobicity compared to non-methylated analogs like Compounds D and F .
- The 2-methyl-4-nitro substitution introduces steric hindrance and electronic effects distinct from monosubstituted (e.g., 4-NO₂ in Compound F) or disubstituted (e.g., 2,4-F₂ in fluorinated analogs) derivatives .
Thermodynamic Properties
Thermodynamic studies on positional isomers of 3-[5-(nitrophenyl)-2-furyl]acrylic acids reveal significant variations in sublimation and formation enthalpies (Table 2) .
Table 2: Thermodynamic Properties of Nitrophenyl-Furylacrylic Acid Isomers
| Compound | Substituent Position | ΔsubH° (kJ/mol) | ΔfH°(cr) (kJ/mol) |
|---|---|---|---|
| D | 2-NO₂ | 120.3 ± 2.1 | -345.7 ± 1.8 |
| E | 3-NO₂ | 115.8 ± 1.9 | -338.2 ± 2.0 |
| F | 4-NO₂ | 125.6 ± 2.3 | -352.4 ± 1.7 |
Key Observations :
- The para-nitro isomer (Compound F) exhibits the highest sublimation enthalpy (125.6 kJ/mol), suggesting stronger intermolecular interactions in the crystalline phase compared to ortho- and meta-substituted analogs .
- The target compound’s 2-methyl-4-nitro substitution likely further increases ΔsubH° due to enhanced van der Waals interactions from the methyl group, though experimental validation is needed.
Physicochemical Properties
- Solubility : 3-(2-Furyl)acrylic acid derivatives generally exhibit poor water solubility due to aromatic and nitro groups . The methyl group in the target compound likely exacerbates this issue, necessitating formulation strategies (e.g., esterification, sugar conjugation) for biomedical applications .
- Physical State : Analogs like (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid form yellow-orange crystalline solids , whereas fluorinated derivatives (e.g., 2,4-difluorophenyl) are reported as white powders .
Biological Activity
(2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is an organic compound with a complex structure that incorporates a furan ring, a nitrophenyl group, and an acrylic acid moiety. Its unique chemical properties suggest potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its medicinal implications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Molecular Formula : C14H11NO5
- Molecular Weight : 273.24 g/mol
The compound features a furan ring substituted at the 5-position with a 2-methyl-4-nitrophenyl group. The presence of the nitro group enhances its reactivity, which may play a significant role in its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, potentially affecting metabolic pathways.
- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress responses.
- Protein Interactions : The acrylic acid moiety may engage in hydrogen bonding or ionic interactions with proteins, altering their function.
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related furan-based compounds can inhibit various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.59 |
| Compound B | HCT-116 | 6.10 |
| Compound C | A549 | 8.23 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Other Biological Activities
Preliminary studies also suggest potential anti-inflammatory and antimicrobial activities. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the efficacy of furan derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
- Findings : The compound showed an IC50 value of approximately 6 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics.
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound might induce apoptosis in cancer cells through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2E)-3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid | Structure | Different nitro position affects reactivity |
| (2E)-3-[5-(Methylphenyl)-2-furyl]acrylic acid | Structure | Lacks nitro group; reduced reactivity |
| Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate | Structure | Contains chloro group; distinct electronic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
